3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride
Description
3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride (CAS: 1187451-28-0, molecular formula: C₁₀H₁₁ClN₂S) is a benzylamine derivative featuring a thiazole ring substituted with a methyl group at the 4-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research .
Properties
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12;/h2-5,7H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXALZBHENGKXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride typically involves the reaction of 4-methylthiazole with benzylamine under specific conditions. One common method is a one-pot three-component reaction, which involves the use of 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride exhibits promising anticancer properties. Its structure allows for interactions with various biological targets associated with tumor growth and proliferation. For instance, compounds with similar thiazole structures have been shown to inhibit cancer cell lines effectively, including breast cancer (MCF-7) and prostate cancer (PC3), suggesting that this compound may also possess similar activity .
Antimicrobial Properties
The compound has demonstrated antibacterial activity against several pathogens. Studies indicate that thiazole derivatives can inhibit bacterial growth, making them candidates for developing new antimicrobial agents. The presence of the thiazole ring enhances the interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains .
Enzyme Inhibition
3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD10), which is implicated in Alzheimer's disease pathology. This inhibition could lead to therapeutic strategies for neurodegenerative diseases .
Proteomics Research
The compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable for identifying new biomarkers and therapeutic targets in various diseases .
Case Studies and Research Findings
Several studies have documented the effects of 3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride:
Mechanism of Action
The mechanism of action of 3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is related to the inhibition of matrix metalloproteinases and kinases, which play a role in tumor growth and metastasis . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| [4-(Thiazol-2-yl)phenyl]methanamine HCl | 1826-11-5 | C₁₀H₁₁ClN₂S | 0.89 | Lacks methyl substitution on thiazole ring |
| 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline | 10205-71-7 | C₁₄H₁₃N₂OS | 0.65 | Benzothiazole core with methoxy group; dimethylamine substituent |
| N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzylamine HCl | - | C₂₀H₁₈ClF₅N₂O | - | Fluorinated indole and propoxy groups; distinct therapeutic target (Alzheimer’s) |
| Benzylamine hydrochloride | 3287-99-8 | C₇H₉N·HCl | - | No thiazole ring; simpler benzylamine backbone |
Physicochemical Properties
- Solubility: The thiazole ring improves solubility in DMF and ethanol compared to simpler benzylamine derivatives .
Biological Activity
3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting various studies, mechanisms of action, and potential therapeutic applications.
The chemical structure of 3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride includes a thiazole ring, which is known for its diverse biological activities. The presence of the methyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazole can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to 3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride have been reported to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation: Compounds can inhibit key enzymes involved in cell cycle regulation.
- Induction of oxidative stress: Many thiazole derivatives increase reactive oxygen species (ROS) levels, leading to cell death.
The biological activity of 3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological disorders.
- Receptor Modulation: It can bind to receptors involved in signaling pathways that regulate cell survival and apoptosis.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that 3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
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Anticancer Activity Assessment
- In vitro studies on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses revealed increased annexin V staining, indicating early apoptotic events.
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for 3-(4-methyl-thiazol-2-yl)-benzylamine hydrochloride, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via condensation reactions between substituted benzaldehydes and thiazole-containing precursors. A general method involves refluxing 4-amino-thiazole derivatives with substituted benzaldehyde in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . For optimization, adjust reflux duration (e.g., 4–8 hours), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., 5–10 drops of acetic acid). Monitor reaction progress via TLC and recrystallize the product from ethanol-DMF mixtures to improve purity .
Q. How should researchers characterize the purity and structural identity of 3-(4-methyl-thiazol-2-yl)-benzylamine hydrochloride?
Key characterization methods include:
- Melting Point (mp): Compare observed mp (e.g., 259–264°C for benzylamine hydrochloride analogs) with literature values .
- Spectroscopy: Use -NMR to confirm aromatic protons and thiazole ring integration. FT-IR can validate amine (-NH) and hydrochloride salt formation (broad -NH stretch at 2500–3000 cm) .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the standard protocols for evaluating the biological activity of this compound in vitro?
For cytotoxicity assays (e.g., against cancer cell lines):
- Prepare stock solutions in DMSO (≤0.1% final concentration).
- Use MTT or resazurin assays with 48–72-hour exposure periods.
- Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells .
For receptor-binding studies, employ radioligand displacement assays or fluorescence polarization, ensuring buffer compatibility with the hydrochloride salt form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally related benzylamine hydrochloride derivatives?
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Assays: Use identical cell lines (e.g., HepG2 vs. HeLa) and exposure times.
- Impurity Analysis: Quantify by-products (e.g., unreacted benzaldehyde) via GC-MS or HPLC and correlate with bioactivity .
- Salt Form Verification: Confirm hydrochloride stoichiometry using elemental analysis or ion chromatography, as excess HCl can alter solubility and activity .
Q. What strategies are effective for identifying and characterizing polymorphic forms of this compound?
Polymorph screening involves:
- Solvent Recrystallization: Test solvents like methanol, acetonitrile, and water-ethanol mixtures.
- Thermal Analysis: Use differential scanning calorimetry (DSC) to detect melting point variations (e.g., Form I vs. Form II) .
- X-ray Powder Diffraction (XRPD): Compare diffraction patterns with known polymorphs (e.g., Novel Form in Patent EP2017/00032) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Docking Studies: Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., MAO enzymes or kinase domains). Focus on thiazole-amine interactions with catalytic residues .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with IC values from published analogs .
Q. What methodologies are recommended for analyzing degradation products under accelerated stability conditions?
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS: Identify hydrolysis products (e.g., free benzylamine) or oxidation by-products (e.g., sulfoxide derivatives) .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions .
Methodological Considerations
Q. How should researchers address solubility challenges in aqueous assays?
Q. What are the best practices for scaling up synthesis from milligram to gram quantities?
- Process Optimization: Replace reflux with microwave-assisted synthesis to reduce reaction time.
- Purification: Switch from column chromatography to fractional crystallization for cost-effective scaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
